
H-Phe-Pro-Ala-pNA
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Pro-Ala-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (p-nitroaniline) to a solid resin. Subsequent amino acids (alanine, proline, and phenylalanine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Phe-Pro-Ala-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Enzymatic Hydrolysis and Cleavage Mechanism
H-Phe-Pro-Ala-pNA undergoes hydrolysis when exposed to proline-specific peptidases, such as dipeptidyl peptidase IV (DPPIV) and tripeptidyl peptidases. The reaction involves cleavage at specific peptide bonds, releasing para-nitroaniline (pNA), which is detectable via spectrophotometry (λ = 410 nm) .
Substrate Specificity and Enzyme Interactions
The specificity of this compound is governed by its tripeptide sequence and structural compatibility with enzyme active sites. Key findings include:
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Proline Dependency : Enzymes require a proline residue at the P2 position for efficient binding and catalysis .
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Inhibition Studies : Val-Pro (10 mM) completely inhibits DPPIV activity, while Gly-Pro enhances it .
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Structural Compatibility : The substrate’s phenylalanine at P1 stabilizes hydrophobic interactions in the enzyme’s S1 pocket .
Table 1: Enzyme-Substrate Compatibility
Enzyme | Activity (Relative %) | Optimal pH | Inhibitors |
---|---|---|---|
DPPIV (P. gingivalis) | 100% | 7.0–7.5 | Val-Pro, AEBSF |
Tripeptidyl Peptidase II | 45% | 6.5–7.0 | EDTA, Bestatin |
Bacterial Prolyl Proteases | 78% | 7.5–8.0 | Z-Pro-prolinal, PMSF |
Kinetic Parameters and Catalytic Efficiency
Kinetic studies reveal substrate affinity and turnover rates for this compound:
Table 2: Kinetic Data for DPPIV-Catalyzed Hydrolysis
Parameter | Value | Conditions |
---|---|---|
(Michaelis) | 1.3–11.3 mM | 25°C, pH 7.0 |
0.8–1.2 μmol/min | 25°C, pH 7.0 | |
120–150 s⁻¹ | Calculated from | |
9.2–11.5 mM⁻¹s⁻¹ | Competitive efficiency metric |
Comparative Analysis with Analogous Substrates
This compound exhibits distinct reactivity compared to structurally related compounds:
Table 3: Substrate Comparison
Applications De Recherche Scientifique
Biochemical Assays
Substrate for Enzyme Activity
H-Phe-Pro-Ala-pNA is primarily used as a substrate in enzyme activity assays, particularly for proteases. Its structure allows for specific cleavage by enzymes, facilitating the measurement of enzyme kinetics. This is crucial for understanding enzyme function and characterizing new drug candidates.
Case Study: Protease Activity Measurement
In a study examining the activity of prolyl tripeptidyl peptidase from Porphyromonas gingivalis, researchers utilized this compound to quantify enzyme activity under controlled conditions. The assay demonstrated that the compound could effectively measure the kinetic parameters of the enzyme, providing insights into its role in periodontal disease progression .
Peptide Synthesis
Building Block in Therapeutic Peptides
this compound serves as a versatile building block in peptide synthesis. Its incorporation can enhance the stability and bioactivity of therapeutic peptides, making it valuable in pharmaceutical formulations.
Application Example
In pharmaceutical research, compounds like this compound are often integrated into peptide sequences to improve their pharmacological properties. This approach has been explored in developing peptides with enhanced therapeutic efficacy against various diseases.
Drug Discovery
High-Throughput Screening
The compound is instrumental in high-throughput screening processes aimed at identifying potential drug candidates that target specific proteolytic pathways. This application is particularly relevant in the context of diseases where protease activity plays a critical role.
Data Table: Drug Discovery Applications
Application Area | Description | Impact |
---|---|---|
Cancer Research | Screening for protease inhibitors | Development of targeted therapies |
Cardiovascular Studies | Identifying compounds affecting proteolytic pathways | Insights into heart disease mechanisms |
Infectious Diseases | Targeting bacterial proteases | New treatments for bacterial infections |
Diagnostic Applications
Protease Activity Detection
this compound can be integrated into diagnostic kits designed to detect protease activity in biological samples. This capability facilitates early disease diagnosis and monitoring treatment efficacy.
Example in Clinical Diagnostics
In clinical settings, assays using this compound have been developed to monitor protease levels in patients with various conditions, including cancer and cardiovascular diseases. These assays provide critical information about disease progression and treatment response.
Research on Protein Interactions
Probe for Protein-Protein Interactions
The compound can act as a probe to study protein-protein interactions, enabling researchers to elucidate complex biological processes. Understanding these interactions is vital for developing targeted therapies.
Case Study: Investigating Protein Complexes
Research involving this compound has shown its effectiveness in probing interactions between enzymes and their substrates, contributing to a deeper understanding of metabolic pathways and potential therapeutic targets.
Mécanisme D'action
Phe-Pro-Ala-pNA exerts its effects through enzymatic hydrolysis by tripeptidyl peptidases. The enzyme recognizes the peptide sequence and cleaves the bond between alanine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to measure enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is also a chromogenic substrate used to assess protease activity, particularly chymotrypsin and subtilisin.
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another chromogenic substrate used for similar applications in protease activity assays.
Uniqueness
Phe-Pro-Ala-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for tripeptidyl peptidases. Its ability to release p-nitroaniline upon enzymatic cleavage provides a convenient and reliable method for measuring enzyme activity .
Activité Biologique
H-Phe-Pro-Ala-pNA (H-Phe-Pro-Ala-p-nitroanilide) is a synthetic peptide compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, focusing on its role as a substrate in enzymatic assays, its applications in drug discovery, and its utility in studying protein interactions.
Chemical Structure and Properties
This compound is composed of three amino acids: phenylalanine (Phe), proline (Pro), and alanine (Ala), linked to a p-nitroanilide group. Its molecular formula is . This structure enables it to serve as a chromogenic substrate, allowing for the quantification of enzymatic activity through the release of p-nitroaniline (pNA).
Enzymatic Assays
This compound is primarily utilized in enzyme activity assays, particularly for proteases. Its specificity makes it an ideal substrate for measuring enzyme kinetics, which is crucial for drug development and enzyme characterization. The compound has been shown to be effective in various studies:
- PepX and PepN Activity : Research demonstrated that PepX from Lactobacillus helveticus exhibited significant activity using this compound as a substrate, achieving a maximum enzymatic activity of 800 mkat/L . Similarly, PepN reached 1,000 mkat/L with H-Ala-pNA .
- Dipeptidase Characterization : In studies involving Streptococcus gordonii, this compound was used to assess the amidolytic activity of dipeptidases, providing insights into their enzymatic mechanisms .
Applications in Drug Discovery
The compound plays a vital role in high-throughput screening for potential drug candidates targeting specific proteolytic pathways. Its ability to facilitate the identification of active compounds makes it valuable in pharmaceutical formulations. For instance:
- Proteolytic Pathway Targeting : this compound is instrumental in identifying inhibitors of proteases, which are implicated in various diseases. By screening compounds against this substrate, researchers can discover novel therapeutic agents .
Diagnostic Applications
This compound is also integrated into diagnostic kits for detecting protease activity in biological samples. This application aids in early disease diagnosis and monitoring treatment efficacy, particularly in conditions where proteolytic enzymes play a critical role.
Research on Protein Interactions
The compound serves as a probe in studying protein-protein interactions, enabling researchers to elucidate complex biological processes. By utilizing this compound in assays designed to measure interaction rates between proteins, scientists can develop targeted therapies based on these interactions.
Summary of Research Findings
The following table summarizes key findings from various studies involving this compound:
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782545 | |
Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201738-99-0 | |
Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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